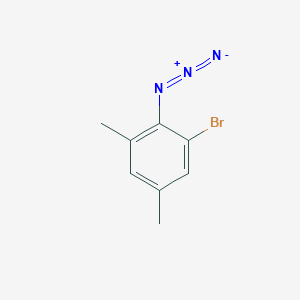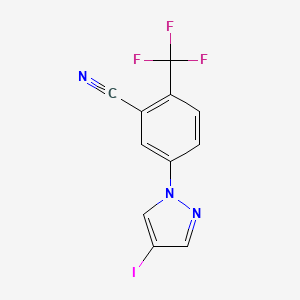![molecular formula C14H10FN3O B6617719 3-fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}aniline CAS No. 1502110-94-2](/img/structure/B6617719.png)
3-fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}aniline, also known as 3-Fluoro-5-PPCA, is a synthetic compound with a wide range of applications in the scientific field. It is a heterocyclic molecule containing a pyridine ring, a pyrrolo ring and a fluorine atom, and is a member of the pyrrolopyridine family. This compound is highly versatile and has been used in a variety of research areas, including drug discovery, materials science, and biochemistry.
Applications De Recherche Scientifique
3-fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}anilinePCA has a wide range of applications in scientific research. It has been used in the synthesis of various pharmaceutical compounds, such as the anticonvulsant drug lacosamide, as well as in the synthesis of other heterocyclic compounds. Additionally, it has been used in the synthesis of polymers and other materials for use in medical and industrial applications. Furthermore, it has been used in the synthesis of fluorescent dyes and other fluorescent compounds.
Mécanisme D'action
The mechanism of action of 3-fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}anilinePCA is not well understood. However, it is believed that the fluorine atom in the molecule is responsible for its versatile reactivity. The fluorine atom is a highly electronegative atom, which makes it highly reactive towards other molecules and atoms. This reactivity allows 3-fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}anilinePCA to undergo a variety of reactions with other molecules, such as nucleophilic substitution and electrophilic addition.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}anilinePCA have not been extensively studied. However, it is believed that the fluorine atom in the molecule may have some effect on the activity of enzymes and other biochemical processes. Additionally, it is possible that 3-fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}anilinePCA may have some effect on the structure and function of proteins, as well as on the activity of hormones.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}anilinePCA in laboratory experiments is its versatility and reactivity. Due to its highly electronegative fluorine atom, it is highly reactive and can undergo a variety of reactions. Additionally, it is a relatively stable molecule, which makes it ideal for use in laboratory experiments. However, one limitation of using 3-fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}anilinePCA is that it is a relatively expensive compound, which may limit its use in some laboratory experiments.
Orientations Futures
There are many potential future directions for research involving 3-fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}anilinePCA. For example, further research could be conducted to investigate the biochemical and physiological effects of this compound. Additionally, further research could be conducted to investigate the potential applications of this compound in the synthesis of pharmaceuticals and other materials. Additionally, further research could be conducted to investigate the potential uses of this compound in the synthesis of fluorescent dyes and other fluorescent compounds. Finally, further research could be conducted to investigate the potential uses of this compound in the development of new materials and technologies.
Méthodes De Synthèse
3-fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}anilinePCA can be synthesized in a variety of ways, however the most common method is the direct fluorination of 5-pyrrolo[2,3-b]pyridine-3-carbonyl aniline (5-PPCA) with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI). This method involves the reaction of 5-PPCA with NFSI in an organic solvent such as dichloromethane (DCM) at room temperature. The reaction proceeds with the formation of a sulfonimide intermediate, which then undergoes a nucleophilic substitution with the fluorine atom from the NFSI to form the desired product, 3-fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}anilinePCA.
Propriétés
IUPAC Name |
(3-amino-5-fluorophenyl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O/c15-9-4-8(5-10(16)6-9)13(19)12-7-18-14-11(12)2-1-3-17-14/h1-7H,16H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSFPPAWCHTABK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C(=O)C3=CC(=CC(=C3)F)N)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

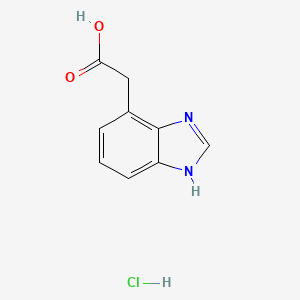


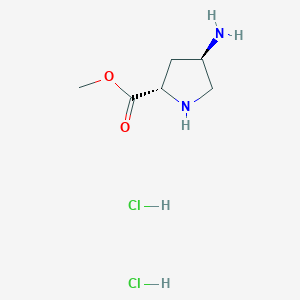
![Ethenetricarbonitrile, [4-(phenylamino)phenyl]-](/img/structure/B6617674.png)
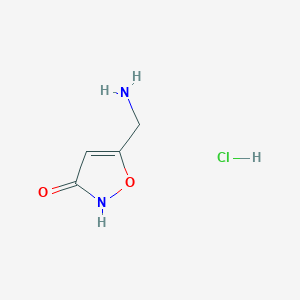
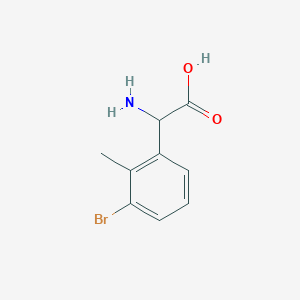
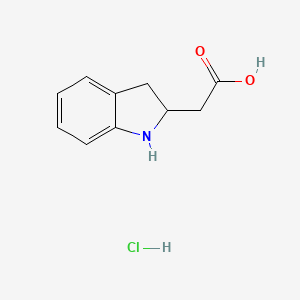
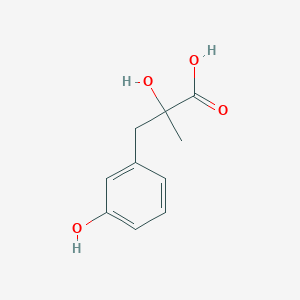

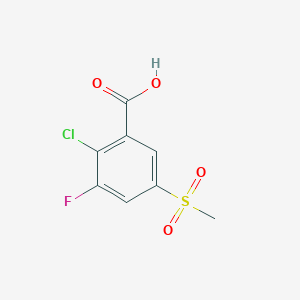
![2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol](/img/structure/B6617716.png)
